5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C7H4Cl2F3N It is a pyridine derivative, characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced technologies and equipment ensures efficient production while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in appropriate solvents.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine compounds.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Chloro-3-(trifluoromethyl)picolinic acid
- 3-(Chloromethyl)-2-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications. The trifluoromethyl group enhances its stability and lipophilicity, further distinguishing it from other pyridine derivatives.
Properties
Molecular Formula |
C7H4Cl2F3N |
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Molecular Weight |
230.01 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2 |
InChI Key |
MJFXRVOUSKFUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)C(F)(F)F)Cl |
Origin of Product |
United States |
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